Product packaging for C.I. Pigment Violet 1(Cat. No.:CAS No. 14899-08-2)

C.I. Pigment Violet 1

Cat. No.: B080198
CAS No.: 14899-08-2
M. Wt: 443.6 g/mol
InChI Key: CVAVMIODJQHEEH-UHFFFAOYSA-O
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Description

Classification and Chemical Genealogy within Xanthene and Triarylmethane Pigment Chemistry

C.I. Pigment Violet 1 is classified under the Colour Index (C.I.) as 45170:2. sypigment.comdyestuffintermediates.comunion-pigment.com Its chemical structure is fundamentally the same as C.I. Basic Violet 10 (Rhodamine B), with the key difference being the counterion. dyestuffintermediates.comwikipedia.org While Basic Violet 10 is typically a chloride salt, Pigment Violet 1 is a salt of a complex heteropolyacid, most commonly phosphotungstomolybdic acid. acs.orgresearchgate.netresearchgate.net This structural relationship places it firmly within the xanthene and triarylmethane families of colorants. sypigment.comvulcanchem.com

The synthesis of this compound involves the condensation of 3-(Diethylamino)phenol and Phthalic anhydride (B1165640), followed by alkali fusion and crystallization. dyestuffintermediates.com The resulting dye is then laked, or precipitated, with phosphomolybdic acid or a similar complex acid. dyestuffintermediates.com This "laking" process transforms the water-soluble dye into an insoluble pigment, a crucial step for its use in applications requiring durability and resistance to bleeding.

Interactive Table:

Chemical Identification of this compound
Identifier Value
C.I. Name This compound
C.I. Number 45170:2
CAS Number 1326-03-0
Molecular Formula C28H31N2O3+
Molecular Weight 443.36 g/mol

| Chemical Class | Xanthene, Triarylmethane |

Historical Trajectories and Scientific Evolution of Synthetic Violet Pigments

The development of synthetic pigments in the 19th century revolutionized the world of color. Prior to this, purple and violet hues were rare and expensive, often derived from natural sources like the Tyrian purple dye from sea snails. webexhibits.orgjacksonsart.com The first synthetic organic dye, mauveine, was discovered by William Henry Perkin in 1856, marking a turning point in the availability of vibrant colors. wikipedia.orgwikipedia.org

Following this breakthrough, chemists began to explore a wide range of synthetic colorants. The late 19th and early 20th centuries saw the invention of various synthetic violet pigments, including cobalt violet and manganese violet. jacksonsart.comwikipedia.org The development of triarylmethane and xanthene dyes, the family to which this compound belongs, was a significant part of this evolution. These dyes offered brilliant shades and high color strength. The subsequent development of laking techniques using heteropolyacids in the early 20th century further improved the properties of these dyes, leading to the creation of stable pigments like this compound. acs.orgresearchgate.net

Contemporary Academic Significance and Research Gaps Pertaining to this compound

In the present day, research on this compound and related pigments continues, driven by the need for high-performance colorants with specific properties. While the fundamental chemistry is well-established, there are still areas of active investigation.

One area of focus is the optimization of the manufacturing process to improve yield and control particle size, which in turn affects the pigment's coloristic properties and performance in various applications. google.com Another area of interest is the study of the pigment's physical and chemical properties, such as its interaction with different binders and solvents in ink and paint formulations. researchgate.net

A notable research gap is the limited availability of in-depth toxicological and environmental impact studies specifically on this compound. While some studies exist for related compounds and the general class of triarylmethane dyes, more specific data on this compound would be beneficial for a comprehensive risk assessment. nih.govregulations.govtoxicfreefuture.org Further research into the long-term stability and degradation pathways of the pigment in various environmental conditions would also be valuable.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31N2O3+ B080198 C.I. Pigment Violet 1 CAS No. 14899-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H30N2O3/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32/h9-18H,5-8H2,1-4H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CVAVMIODJQHEEH-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N2O3+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6663-75-8 (acetate), 72561-83-2 (dihydride), 81-88-9 (chloride)
Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-
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DSSTOX Substance ID

DTXSID2047981
Record name Rhodamine B cation
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Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

C.i. pigment violet 1 is a purple powder. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name C.I. PIGMENT VIOLET 1
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Solubility

less than 0.1 mg/mL at 63 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name C.I. PIGMENT VIOLET 1
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CAS No.

1326-03-0, 64381-98-2
Record name C.I. PIGMENT VIOLET 1
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Record name Rhodamine 610
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Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-
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Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdatetungstatephosphate
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Record name Rhodamine B cation
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Record name Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdatetungstatephosphate
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Record name Rhodamine B
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Synthetic Methodologies and Mechanistic Pathways of C.i. Pigment Violet 1

Condensation and Cyclization Reaction Mechanisms in Pigment Formation

The process begins with the electrophilic attack of the electron-rich aromatic ring of a 3-(diethylamino)phenol molecule on one of the carbonyl carbons of phthalic anhydride (B1165640). This is followed by a second Friedel-Crafts acylation, where a second molecule of 3-(diethylamino)phenol attacks the remaining carbonyl group of the phthalic anhydride moiety. wpmucdn.com This sequence results in a diaryl ketone intermediate. The final step in forming the xanthene core is a cyclization reaction, where the hydroxyl group from one of the phenol (B47542) rings attacks the central carbon, leading to the formation of the heterocyclic xanthene ring system through dehydration. The final pigment is typically produced as a phosphotungstomolybdic acid salt.

Role of Acid Acceptors in Condensation Processes

In the synthesis of many pigments, acid acceptors (bases) are used to neutralize acidic byproducts. However, in the primary condensation reaction for C.I. Pigment Violet 1, the mechanism is typically acid-catalyzed rather than base-mediated. Strong acids like sulfuric acid or phosphoric acid are often employed to protonate the phthalic anhydride, increasing its electrophilicity and facilitating the Friedel-Crafts acylation. wpmucdn.comnih.gov

While acid acceptors are not central to the condensation mechanism itself, bases may be used in subsequent work-up and purification steps. For instance, after the reaction, the pH of the slurry may be adjusted with a base like caustic soda to precipitate the insoluble Rhodamine B base before filtration and drying. prepchem.com This step is crucial for isolating the product but is distinct from the core condensation and cyclization reactions.

Critical Parameters for Cyclization and Structural Elucidation

The efficiency and success of the synthesis are governed by several critical parameters, with temperature being one of the most significant. The condensation and cyclization reactions are typically carried out at high temperatures, often in the range of 170°C to 200°C. wpmucdn.comprepchem.com This thermal energy is necessary to overcome the activation barriers for both the acylation and the final dehydration/cyclization step. Reaction time is also a key factor, with traditional batch syntheses often requiring several hours to reach completion. prepchem.com

Some synthetic routes employ a strong acid catalyst, such as sulfuric acid, to promote the reaction, while others can proceed without a catalyst under solvent-free mechanochemical conditions. wpmucdn.comrsc.org

The structural elucidation of the resulting compound, Rhodamine B, has been confirmed through various analytical techniques. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a key tool for confirming the structure, with characteristic signals corresponding to the aromatic protons on the xanthene core and the pendant phenyl ring, as well as the ethyl groups of the diethylamino substituents. wpmucdn.com

ParameterTypical ConditionRole in Synthesis
Temperature 170°C - 200°CProvides activation energy for condensation and cyclization.
Catalyst Sulfuric Acid / Catalyst-FreePromotes Friedel-Crafts acylation; can be omitted in mechanosynthesis.
Reaction Time 1-7 hours (Batch) / ~12 min (Flow)Determines the extent of reaction completion and overall yield.
Pressure Atmospheric / High PressureCan be used to control reaction conditions, especially with volatile reactants.

Process Optimization and Yield Enhancement Strategies

Traditional synthesis of the Rhodamine B precursor for this compound often involves lengthy reaction times and the use of catalysts. prepchem.com Modern approaches have focused on developing more efficient, sustainable, and higher-yielding processes. A significant advancement is the use of continuous flow, solvent-free mechanochemical synthesis. rsc.orgchemistryviews.org This method involves reacting 3-(diethylamino)phenol and phthalic anhydride at high temperature (180°C) in a single screw reactor, achieving high conversion rates in a fraction of the time required for conventional batch processing. rsc.org This approach not only enhances the yield but also aligns with the principles of green chemistry by eliminating the need for solvents. chemistryviews.org

Impact of Solvent and Temperature Conditions on Synthesis Efficiency

The synthesis of the pigment's core structure can be performed under solvent-free conditions, which simplifies the process and reduces waste. rsc.org When solvents are used, their polarity can influence the properties of the final dye, though their direct impact on synthetic efficiency is less documented than that of temperature. acs.org

Temperature is a dominant factor in synthesis efficiency. High temperatures (around 180°C) are optimal for the solvent-free mechanochemical approach, enabling rapid conversion. rsc.org In traditional batch methods, temperatures are maintained in a similar range (170-175°C) for extended periods to ensure the reaction proceeds to completion, with reported yields reaching approximately 90% of the theoretical maximum. prepchem.com The fluorescence properties of the final pigment are also known to be temperature-dependent, with quantum yield generally decreasing as temperature increases, a factor more relevant to its application than its synthesis. researchgate.netnih.gov

Synthesis MethodTemperatureDurationCatalystSolventReported Yield/Conversion
Traditional Batch prepchem.com170-175°C6-7 hoursNot specifiedNone~90%
Batch with Acid wpmucdn.com180-200°C60 minutesH₂SO₄NoneNot specified
Continuous Flow rsc.org180°C~12 minutesNoneNone~95% Conversion (70-84% Yield)

Water Addition as a Factor in Yield Improvement and Kinetic Control

The deliberate addition of small amounts of water has been found to be a surprising and effective strategy for improving yields in the synthesis of some organic pigments, such as C.I. Pigment Violet 23. google.comgoogle.com For this dioxazine pigment, adding 0.1 to 4% water relative to the reaction mixture can significantly enhance the yield, counteracting the negative effects of impurities in the raw materials. google.com

Derivatization and Functionalization Through Azo Coupling Reactions

Azo coupling is an organic reaction where a diazonium compound reacts with an activated aromatic ring to form an azo compound (R-N=N-R'). wikipedia.org This reaction is the foundational chemistry for the entire class of azo dyes and pigments. wikipedia.org

While this compound is a xanthene dye, not an azo dye, the possibility of using azo coupling for its derivatization is considered. However, this method is not a commonly reported strategy for the functionalization of the core Rhodamine B structure. The electron-rich aromatic rings of the xanthene system are reactive, but forcing an azo coupling reaction would likely be non-selective and could compromise the chromophore's integrity.

The more prevalent and controlled method for functionalizing Rhodamine B is through its pendant carboxylic acid group. nih.gov This group can be readily converted into amides or esters through reactions with various amines and alcohols, often using coupling agents or by first converting the carboxylic acid to a more reactive acid chloride. youtube.comnih.gov This approach allows for the attachment of a wide range of functional moieties without altering the core light-absorbing xanthene structure, enabling the development of fluorescent probes and other advanced materials. rsc.org While a rhodamine derivative has been synthetically linked to an azo-containing molecule to create a dual-functional sensor, this involves complex synthesis rather than a direct azo coupling reaction on the pigment itself. rsc.org

Novel Synthetic Approaches for this compound Analogues

The quest for new pigments with improved properties such as enhanced lightfastness, varied hues, and greater stability has driven the exploration of new synthetic methodologies. For analogues of this compound, this research has concentrated on creating new rhodamine-type dye molecules, which form the chromophore of the pigment. Key advancements in this area include the use of microwave-assisted synthesis, the development of regioselective methods to produce isomerically pure dyes, and the use of novel intermediates to allow for broader structural diversity.

Microwave-Assisted Synthesis

A significant advancement in the synthesis of rhodamine derivatives, the precursors to Pigment Violet 1 analogues, is the application of microwave irradiation. nih.gov This technique offers a departure from classical heating methods, providing substantial improvements in reaction efficiency.

Key Research Findings:

Accelerated Reaction Times: Microwave-assisted condensation of rhodamine hydrazide with various aromatic aldehydes can be completed in as little as 10-30 minutes, a stark contrast to the 6-24 hours required by conventional heating methods. nih.gov

Increased Yields: This method has been shown to produce rhodamine-derived imines in yields ranging from 57-93%, which is a notable improvement over the 48-73% yields typically obtained through traditional synthesis. nih.gov

Greener Chemistry: The process often requires minimal solvent, aligning with the principles of green chemistry by reducing waste and energy consumption. nih.gov

This approach allows for the rapid production of a library of rhodamine analogues with diverse substitutions, which can then be laked to form novel violet pigments.

Synthesis MethodReaction TimeYield (%)Advantages
Conventional Heating 6–24 hours48–73Standard, well-established procedure.
Microwave Irradiation 10–30 minutes57–93Rapid, high-yielding, environmentally friendly.

Regioselective Synthesis using Phthalaldehydic Acids

A well-documented challenge in the traditional synthesis of functionalized rhodamines is the formation of regioisomers, which are notoriously difficult to separate. researchgate.net The use of unsymmetrical phthalic anhydrides leads to two possible points of reaction, resulting in a mixture of 5- and 6-substituted products. A novel approach circumvents this issue by replacing the anhydride with a phthalaldehydic acid. researchgate.netacs.org

Mechanistic Pathway: This method provides only one point of reactivity for the aminophenol, which allows for the direct synthesis of a single rhodamine isomer. researchgate.net The reaction proceeds via two consecutive Friedel-Crafts condensations of the phthalaldehydic acid with two equivalents of an m-aminophenol derivative. acs.org The process is often carried out in fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE), which promote the clean and efficient formation of the triarylmethane intermediate, followed by oxidation to the final dye. acs.org

This strategy is crucial for creating analogues of Pigment Violet 1 where precise control over the molecular structure is desired, enabling the fine-tuning of the pigment's coloristic and physical properties. This method has been successfully applied to the gram-scale synthesis of isomerically pure rhodamines, including 6-carboxytetramethylrhodamine (B1664190) and 6-carboxy-X-rhodamine. acs.org

Synthesis via 3,6-Difluoroxanthone Intermediate

To expand the range of possible rhodamine analogues, a general and high-yielding synthetic route has been developed using 3,6-difluoroxanthone as a versatile intermediate. nih.govnih.gov This approach overcomes the limitations imposed by the commercial availability of specific 3-aminophenol (B1664112) precursors.

Synthetic Strategy:

Intermediate Formation: The process begins with the synthesis of 3,6-difluoroxanthone.

Diamino Substitution: This xanthone (B1684191) readily undergoes nucleophilic aromatic substitution (SNAr) with a wide variety of primary or secondary amines. This step is highly efficient and allows for the introduction of diverse functionalities at the 3- and 6-positions of the xanthene core. nih.gov

Final Dye Formation: The resulting 3,6-diaminoxanthones (DAXs) are then converted into the final rhodamine or rosamine analogues through the addition of organolithium or Grignard reagents. nih.gov

This methodology provides access to a vast library of novel rhodamine and rosamine structures with varied substituents at the 3', 6', and 9' positions, which can be used to create a wide palette of Pigment Violet 1 analogues. nih.gov

Palladium-Catalyzed C–N Cross-Coupling

Another modern and highly versatile strategy for synthesizing rhodamine analogues involves the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination). nih.govacs.org This method allows for the direct conversion of readily available fluorescein (B123965) derivatives into rhodamines.

Reaction Details: The synthesis starts with isomerically pure fluoresceins, which are converted to their corresponding ditriflates. nih.govacs.org These fluorescein ditriflates then undergo a palladium-catalyzed cross-coupling reaction with a wide range of nitrogen nucleophiles, including alkylamines, anilines, amides, and carbamates. acs.org This late-stage introduction of the nitrogen functionalities provides a highly divergent and efficient route to both known and novel rhodamine structures. nih.gov This approach is particularly powerful for creating N-acylated rhodamines, which are challenging to produce via traditional condensation methods. acs.org

By enabling the synthesis of a broad array of structurally diverse and isomerically pure rhodamines, these novel synthetic approaches provide the essential building blocks for developing a new generation of this compound analogues with tailored properties for various applications.

Advanced Applications and Functional Material Integration of C.i. Pigment Violet 1

Performance in Polymer Formulations and Material Compatibility Studies

The successful incorporation of C.I. Pigment Violet 1 into polymer formulations is highly dependent on its thermal stability during processing and its ability to achieve a fine and stable dispersion within the polymer matrix. These factors are critical for maintaining both the aesthetic qualities of the final product and its mechanical integrity.

Role of Thermal Stability in Polymer Processing and End-Use

The thermal stability of a pigment is a crucial parameter in polymer processing, where temperatures can reach well above 200°C. This compound exhibits moderate thermal stability, with reported heat resistance values ranging from 120°C to 160°C. sypigment.comepsilonpigments.coml-color.comdyestuffscn.com This temperature range makes it suitable for processing in some common thermoplastics, though it may be a limiting factor for engineering plastics that require higher processing temperatures.

During processes such as extrusion and injection molding, pigments are subjected to both high temperatures and shear forces. Insufficient thermal stability can lead to the degradation of the pigment, resulting in color shifts, loss of color strength, and the potential release of volatile organic compounds. For instance, in polypropylene (B1209903) (PP), thermal analysis of printed foils has shown that some ink components can form hazardous decomposition products at temperatures around 240°C. researchgate.netnih.gov Therefore, the processing window for polymers colored with this compound must be carefully controlled to avoid thermal degradation.

The thermal stability of the pigment also plays a role in the end-use application of the plastic part. For products exposed to elevated temperatures during their service life, a pigment with inadequate heat resistance can lead to premature fading or discoloration, diminishing the aesthetic and functional lifespan of the product.

Table 1: Reported Thermal and Physical Properties of this compound

PropertyValue
Heat Resistance 120°C - 160°C sypigment.comepsilonpigments.coml-color.comdyestuffscn.com
Light Fastness (Blue Wool Scale) 4 - 6 sypigment.coml-color.comxcolorpigment.com
Oil Absorption 40-55 g/100g epsilonpigments.coml-color.com
Density 1.60 - 1.80 g/cm³ epsilonpigments.coml-color.com
Specific Surface Area 26 - 41 m²/g epsilonpigments.coml-color.com

Dispersion and Interaction Mechanisms within Polymer Matrices

Achieving a fine and uniform dispersion of pigment particles within a polymer matrix is essential for optimal color development, gloss, and mechanical performance. The dispersion process involves breaking down pigment agglomerates into smaller aggregates and primary particles and subsequently stabilizing them to prevent re-agglomeration. pcimag.com This is particularly important for pigments like this compound, which, as organic pigments, have a tendency to aggregate.

The interaction between the pigment and the polymer is influenced by the surface chemistry of the pigment and the polarity of the polymer. The use of dispersing agents is often necessary to improve the compatibility between the pigment and the polymer matrix. paint.org These dispersants function by adsorbing onto the pigment surface, providing a steric or electrostatic barrier that prevents the particles from coming together. Polymeric dispersants, which have a pigment-affinic anchor group and a polymer-compatible chain, are particularly effective in stabilizing pigment dispersions in thermoplastics. researchgate.netgoogle.com

The quality of dispersion has a direct impact on the rheological properties of the polymer melt. A poor dispersion can lead to an increase in viscosity and processing difficulties. Conversely, a well-dispersed pigment can act as a nucleating agent, influencing the crystallization behavior of semi-crystalline polymers like polyethylene (B3416737) (PE) and polypropylene (PP), which in turn can affect their mechanical properties. nih.gov For instance, studies on polyamides (PA) have shown that the uniform dispersion of colorants is crucial for maintaining consistent color quality and mechanical performance after recycling. mdpi.com While specific studies on the effect of this compound on the mechanical properties of various polymers are limited, it is generally understood that poor dispersion can lead to points of stress concentration, potentially reducing the impact strength and tensile strength of the final part. kpi.uaaalto.firesearchgate.netresearchgate.net

Integration into High-Performance Coating Systems

Mechanisms of Aesthetic Contribution and Protective Qualities

The primary aesthetic contribution of this compound is its brilliant reddish-violet color. sypigment.com In high-performance coatings, such as those used in the automotive industry, color consistency and vibrancy are paramount. The final perceived color is a result of the interaction of light with the pigment particles within the coating film. The particle size and distribution of the pigment play a significant role in this interaction, influencing properties such as gloss and color strength. A finer, more uniform dispersion leads to higher gloss and greater color saturation. sinocurechem.com

While this compound is primarily an aesthetic pigment, it can indirectly contribute to the protective qualities of a coating. Pigments can enhance the barrier properties of a coating by increasing the tortuosity of the diffusion path for corrosive species like water and oxygen. Furthermore, by absorbing ultraviolet (UV) radiation, pigments can help to protect the underlying binder from photodegradation, a primary mechanism of coating failure. paint.orgchemicaldynamics.netpaint.org

Influence on Coating Durability and Environmental Resistance

The durability of a coating is its ability to maintain its aesthetic and protective functions over time when exposed to environmental stressors such as sunlight, moisture, and chemical agents. The fastness properties of this compound are key indicators of its potential durability in a coating system.

This compound exhibits moderate to good lightfastness, with ratings on the Blue Wool Scale typically ranging from 4 to 6. sypigment.coml-color.comxcolorpigment.com The Blue Wool Scale is a method for assessing the lightfastness of colorants, with a rating of 8 being the most resistant to fading. This level of lightfastness suggests that this compound is suitable for applications with moderate light exposure.

Table 2: Fastness Properties of this compound

Fastness PropertyRating/Value
Light Fastness (Blue Wool Scale) 4-6 sypigment.coml-color.comxcolorpigment.com
Acid Resistance 3-5 epsilonpigments.coml-color.comxcolorpigment.com
Alkali Resistance 2-5 sypigment.comepsilonpigments.coml-color.com
Water Resistance 4 sypigment.com
Oil Resistance 2-4 sypigment.comxcolorpigment.com
Alcohol Resistance 1-2 sypigment.comepsilonpigments.com
Ester Resistance 3 epsilonpigments.com
Benzene Resistance 3 epsilonpigments.com
Ketone Resistance 3 epsilonpigments.com
Ratings are on a scale of 1 to 5 or 1 to 8, where a higher number indicates better resistance.

Specialized Formulations in Printing Ink Technologies

This compound is widely used in the printing ink industry, where its strong color and good dispersibility are advantageous. sypigment.comepsilonpigments.comxcolorpigment.com It is found in formulations for various printing processes, including offset, flexographic, and gravure printing, and is compatible with different ink chemistries, such as water-based, solvent-based, and energy-curable (UV) systems. epsilonpigments.comxcolorpigment.comvibrantz.com

In water-based flexographic inks, which are increasingly used for packaging applications due to their low environmental impact, the stability of the pigment dispersion is critical for print quality. kanshuchemical.com The use of appropriate dispersants and formulation additives is necessary to ensure good ink flow, color transfer, and adhesion to the substrate. paint.org

For energy-curable inks, such as those cured by UV radiation, the pigment must not interfere with the curing process. The pigment's particle size and concentration can affect the penetration of UV light, which is necessary to initiate the polymerization of the ink. Therefore, formulations must be carefully optimized to balance color strength with cure speed. inkworldmagazine.comresearchgate.net this compound is suggested for use in UV inks, indicating its suitability for this advanced printing technology. xcolorpigment.com

The choice of pigment also influences the final properties of the printed product, such as rub resistance and lightfastness. While this compound offers a vibrant color, its resistance to solvents, soaps, and creams can be limited in some ink formulations. sypigment.com This makes it more suitable for applications where such resistance is not a primary requirement.

Water-Based Ink Systems and Performance Characteristics

The utility of this compound in water-based ink formulations is well-established, where its performance is dictated by a range of fastness properties. These characteristics are crucial for the durability and stability of the final printed product. The pigment's resistance to various environmental and chemical factors determines its suitability for specific applications within this category.

Key performance indicators for this compound in aqueous systems include its lightfastness, which is moderate, and its resistance to water, acid, and alkali. These properties ensure that the pigment maintains its color integrity when exposed to moisture and varying pH levels. However, its performance in terms of alcohol resistance is noted to be poor.

Below is a table summarizing the typical performance characteristics of this compound in water-based ink systems, based on common industry standards.

PropertyRating/ValuePerformance Implication in Water-Based Inks
Lightfastness4-5Offers moderate resistance to fading when exposed to light.
Heat Resistance140°CSuitable for printing processes that do not involve high temperatures.
Water Resistance4Good stability in aqueous environments, preventing bleeding or migration.
Acid Resistance4Maintains color in acidic conditions. sypigment.com
Alkali Resistance2Less stable in alkaline environments, which can limit its use in certain applications.
Alcohol Resistance1Poor resistance to alcohols, which may be present in some cleaning solutions or as a component of other inks.
Oil Resistance3-4Moderate to good resistance to oil-based substances.

Note: Fastness properties are typically rated on a scale of 1 to 5 or 1 to 8, where a higher number indicates better performance.

Offset and Solvent-Based Ink Applications

This compound is also a common choice for both offset and solvent-based printing inks. specialchem.com In these systems, its chemical and physical properties influence the quality and durability of the printed material. The pigment's interaction with the ink's vehicle—be it oil-based for offset printing or an organic solvent for solvent-based inks—is a key determinant of its performance.

In offset printing, the pigment's oil absorption and resistance are particularly relevant. For solvent-based inks, its resistance to various organic solvents is a critical factor. As with water-based systems, light and heat fastness remain important considerations for the longevity of the printed color. The pigment generally exhibits higher color strength and vividness compared to similar pigments like Pigment Violet 2, though it may have lower resistance to solvents. sypigment.com

The following table outlines the performance characteristics of this compound relevant to its application in offset and solvent-based inks.

PropertyRating/ValuePerformance Implication in Offset and Solvent-Based Inks
Lightfastness4-5Provides a moderate level of durability against light-induced fading.
Heat Resistance140°CAppropriate for standard printing processes without excessive heat.
Oil Resistance3-4Demonstrates moderate to good performance in oil-based offset ink systems.
Solvent Resistance3Shows fair resistance to some common organic solvents.
Acid Resistance4Good stability when exposed to acidic compounds. sypigment.com
Alkali Resistance2Limited suitability for applications requiring high alkali resistance.

Exploratory Research into Emerging Applications

While this compound is a mature product in the printing ink industry, its potential in advanced technological applications is an area of nascent exploration. The inherent properties of its chemical structure as a xanthene dye suggest possibilities for its use beyond traditional pigmentation.

Currently, there is a lack of specific research focusing on the application of this compound in electronic or optoelectronic devices. However, the broader class of xanthene dyes, to which Pigment Violet 1 belongs, is known for its fluorescent properties. These dyes are characterized by strong absorption and luminescence, which are desirable traits for optical materials.

Xanthene dyes have been investigated for their potential use in dye-sensitized solar cells (DSSCs) due to their sensitizing effect. Although their power conversion efficiency is generally lower than that of ruthenium-based dyes, their metal-free nature makes them a subject of ongoing research for creating low-cost DSSC devices. The exploration of this compound in such applications would require dedicated studies to determine its specific electronic and photophysical properties.

Direct research into the integration of this compound into nanotechnology and advanced material science is not widely documented. However, the general field of organic pigments is seeing increased interest in the creation of nano-sized particles to enhance their properties. A technical datasheet for one variant of this compound indicates an average particle size of between 50 and 200 nanometers, suggesting that nanoparticle versions of this pigment are feasible. ulprospector.com

The development of this compound nanoparticles could potentially open up new applications. For instance, in material science, the incorporation of functional nanoparticles can impart novel optical or electronic properties to composites. The fluorescent nature of the xanthene class of dyes could be harnessed in the development of fluorescent probes or markers for various scientific applications. alfachemic.com Further research would be necessary to synthesize and characterize this compound nanoparticles and to explore their utility in advanced materials.

Environmental Fate, Degradation Pathways, and Stability of C.i. Pigment Violet 1

Investigation of Degradation Mechanisms under Environmental Stimuli

Photodegradation Kinetics and Product Identification

No specific studies detailing the photodegradation kinetics or identifying the degradation products of C.I. Pigment Violet 1 could be located. As a triarylcarbonium pigment, it is structurally related to other dyes that have been studied more extensively. However, direct extrapolation of degradation pathways and kinetics is not scientifically rigorous due to potential differences in chemical stability and reactivity. Research on similar pigments often involves advanced analytical techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) to identify thermal decomposition products, but this does not directly correlate to environmental photodegradation.

Stability under Varying pH and Temperature Conditions

General technical data sheets for this compound often state good to excellent resistance to acids and alkalis. However, quantitative data from systematic studies on its stability across a wide range of pH and temperature conditions are not available. Such studies are crucial for predicting its behavior in different environmental compartments, such as soil or water bodies with varying acidity and temperature profiles.

Environmental Persistence and Long-Term Stability Assessment in Material Systems

Information regarding the environmental persistence and long-term stability of this compound within material systems like coatings and plastics is largely qualitative. While it is selected for applications requiring durability, there is a lack of published research on its leaching potential from these materials over their lifecycle, its resistance to microbial degradation, and its ultimate fate in landfills or recycling processes. The long-term stability of pigments in polymeric materials is a complex area of study, influenced by the polymer matrix, the presence of additives, and the specific environmental stressors. Without dedicated studies on this compound, its persistence remains an open question.

Advanced Approaches for Environmental Remediation and Pigment Lifecycle Management

Due to the absence of specific data on the environmental contamination potential of this compound, research into advanced remediation techniques for this particular pigment is not found in the reviewed literature. General approaches for the remediation of dye-contaminated wastewater, such as advanced oxidation processes (AOPs), adsorption, and biological treatments, have been extensively studied for other colorants. However, the efficacy and applicability of these methods for this compound have not been specifically evaluated. Furthermore, a comprehensive lifecycle assessment, which would inform sustainable management practices from production to disposal, has not been published for this pigment.

Advanced Analytical and Spectroscopic Characterization of C.i. Pigment Violet 1

Comprehensive Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are indispensable for determining the molecular structure and characteristics of C.I. Pigment Violet 1. By probing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information on its electronic transitions, functional groups, and atomic arrangement.

Ultraviolet-Visible (UV/VIS) spectroscopy measures the absorption of light in the visible and ultraviolet regions, which corresponds to electronic transitions within the molecule. For a dye like this compound, this technique is fundamental for quantifying its color and understanding its chromophoric system. The vibrant reddish-violet color of the pigment is due to strong absorption in the green-yellow region of the visible spectrum.

The core chromophore, Rhodamine B, exhibits a distinct absorption maximum (λmax) that can vary slightly depending on the solvent. In 50% ethanol (B145695), the λmax is consistently reported in the range of 550–552 nm. sigmaaldrich.comitwreagents.com Other studies in ethanol have recorded the peak at approximately 543 nm and 554 nm. researchgate.net A study measuring the dye in an aqueous medium for food analysis determined the λmax at 557 nm. ijrpr.com The high molar extinction coefficient at this wavelength is responsible for the pigment's strong tinting strength.

Table 1: UV/VIS Absorption Maxima (λmax) for the Chromophore of this compound (Rhodamine B)
Solventλmax (nm)Reference
50% Ethanol550 - 552 sigmaaldrich.comitwreagents.com
Ethanol543
Ethanol554 researchgate.net
Aqueous557 ijrpr.com
Rhodamine B Base541 aatbio.com

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR (Fourier Transform Infrared) spectrum of this compound's base dye, Rhodamine B, reveals several characteristic peaks that confirm its xanthene structure, diethylamino groups, and carboxylic acid moiety.

A broad absorption band is typically observed in the 3000–3500 cm⁻¹ region, which is characteristic of O-H stretching vibrations from the carboxylic acid group. wwjmrd.comresearchgate.net The spectrum also shows a prominent, strong peak around 1690-1720 cm⁻¹, attributed to the C=O (carbonyl) stretching of the carboxylic acid. wwjmrd.comresearchgate.net The conjugated C=C double bonds within the xanthene ring system produce a series of bands between 1450 and 1650 cm⁻¹. researchgate.net Furthermore, characteristic peaks for C-N stretching of the diethylamino groups and C-O stretching of the ether linkage in the xanthene core are found around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. wwjmrd.com

Table 2: Characteristic FTIR Peaks for the Chromophore of this compound (Rhodamine B)
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
~3500 - 3000O-H StretchCarboxylic Acid wwjmrd.comresearchgate.net
~1720 - 1690C=O StretchCarboxylic Acid wwjmrd.comresearchgate.net
~1644, 1587, 1469C=C StretchAromatic (Xanthene) Ring researchgate.net
~1250C-N StretchTertiary Amine wwjmrd.com
~1050C-O StretchAryl Ether wwjmrd.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR, in particular, is used to map the precise electronic environment of hydrogen atoms, allowing for unambiguous structural assignment.

The ¹H NMR spectrum of Rhodamine B shows characteristic signals that correspond to its molecular structure. chemicalbook.com The protons of the ethyl groups (-CH₂CH₃) on the nitrogen atoms give rise to two distinct signals: a quartet around 3.65 ppm (for the -CH₂- protons) and a triplet around 1.22 ppm (for the -CH₃ protons). The multiple peaks observed in the aromatic region, typically between 6.9 ppm and 8.3 ppm, correspond to the protons on the xanthene and carboxyphenyl rings. chemicalbook.comresearchgate.net The specific chemical shifts and splitting patterns of these aromatic protons can be used to confirm the substitution pattern on the rings. These assignments provide definitive confirmation of the Rhodamine B structure. researchgate.net

Table 3: Representative ¹H NMR Chemical Shifts for the Chromophore of this compound (Rhodamine B)
Chemical Shift (δ, ppm)Proton AssignmentMultiplicityReference
~8.24Aromatic H (carboxyphenyl)Multiplet chemicalbook.com
~7.85Aromatic H (carboxyphenyl/xanthene)Multiplet chemicalbook.comresearchgate.net
~7.0-7.5Aromatic H (xanthene)Multiplet chemicalbook.comresearchgate.net
~3.65-N-CH₂-CH₃Quartet chemicalbook.comresearchgate.net
~1.22-N-CH₂-CH₃Triplet chemicalbook.comresearchgate.net

Mass spectrometry (MS) is a key technique for determining the precise molecular weight and obtaining structural information through fragmentation analysis. For this compound, the analysis focuses on its organic cation, Rhodamine B, which has a molecular formula of C₂₈H₃₁N₂O₃⁺ and a monoisotopic mass of approximately 443.23 g/mol . sigmaaldrich.comresearchgate.net

High-resolution mass spectrometry techniques, such as ESI-Orbitrap or FT-ICR, have been crucial in elucidating the fragmentation pathways of Rhodamine B. researchgate.netscispace.comscielo.br Collision-induced dissociation (CID) of the parent ion at m/z 443.23 generates several characteristic product ions. A major fragmentation pathway involves the loss of an ethyl group, resulting in a prominent ion at m/z 415. researchgate.netresearchgate.net Another significant fragmentation is the loss of a 44 Da neutral fragment. High-resolution studies have definitively identified this loss as propane (B168953) (C₃H₈), correcting earlier assumptions that it was carbon dioxide (CO₂). scielo.brnih.gov This detailed fragmentation pattern serves as a fingerprint for the identification of the Rhodamine B structure.

Table 4: Key Mass Spectrometry Data for the Chromophore of this compound (Rhodamine B Cation)
m/z (Da)AssignmentFragmentation DetailsReference
443.23[M]⁺ (Parent Ion)C₂₈H₃₁N₂O₃⁺ researchgate.net
415.20[M - C₂H₄]⁺Loss of ethene (from ethyl group) researchgate.netresearchgate.net
399.17[M - C₃H₈]⁺Loss of propane researchgate.netnih.gov
371.17[M - C₂H₄ - CO₂]⁺ or [M - C₄H₈O₂]⁺Sequential or complex loss researchgate.net

Chromatographic Separation Methods for Purity and Component Analysis

Chromatographic techniques are essential for separating complex mixtures and assessing the purity of chemical compounds. For organic pigments like this compound, these methods can identify the primary colorant, unreacted starting materials, synthetic by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of organic pigments. When coupled with advanced detectors like a Diode Array Detector (DAD) and a tandem mass spectrometer (such as an Electrospray Ionization Quadrupole Time-of-Flight, ESI-Q-ToF), it provides a powerful platform for comprehensive analysis. researchgate.netnih.govnih.gov

This hyphenated technique, HPLC-DAD-ESI-Q-ToF, allows for the separation of components in a sample, followed by simultaneous characterization of each component.

HPLC separates the components based on their affinity for a stationary phase, with each component eluting at a characteristic retention time.

The DAD detector records the full UV-Vis spectrum of each eluting component, which helps in identifying the chromophore and confirming its identity against a spectral library.

The ESI-Q-ToF detector provides highly accurate mass measurements for the parent ion of each component and its fragmentation pattern upon tandem MS (MS/MS) analysis. This yields definitive structural information. researchgate.netnih.gov

For this compound, this method can be used to confirm the main Rhodamine B component and to detect and identify potential impurities, such as different N-dealkylated rhodamine species, which may be present from the manufacturing process or as degradation products. rsc.org The combination of retention time, UV-Vis spectrum, accurate mass, and fragmentation data provides an unparalleled level of confidence in the identification and purity assessment of the pigment. researchgate.net

Microscopic and Diffraction Techniques for Morphological and Crystalline Characterization

The physical and chemical properties of a pigment are intrinsically linked to its particle morphology and crystalline nature. Techniques such as microscopy and diffraction are essential for elucidating these characteristics.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is a primary analytical technique for determining the atomic and molecular structure of a crystal. By measuring the angles and intensities of X-rays diffracted by the crystalline lattice of a substance, a three-dimensional picture of the electron density within the crystal can be produced. This allows for the determination of bond lengths, bond angles, and details of the crystal packing.

A detailed crystal structure has been determined for a Cadmium(II) complex of Rhodamine B, showcasing the type of data obtainable through XRD. The analysis revealed a monoclinic crystal system with a P2₁/n space group. The specific lattice parameters determined in this study are presented in the table below. Such data is fundamental to understanding the pigment's stability, insolubility, and coloristic properties.

Crystallographic Data for a Rhodamine B Complex
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.268(2)
b (Å)18.861(4)
c (Å)16.667(3)
β (°)105.18(3)
Volume (ų)3115.2(11)

Application of Analytical Science in Cultural Heritage Research

Analytical science provides indispensable tools for the study and conservation of cultural heritage. The identification of pigments and their degradation products in historical artifacts can offer insights into historical trade routes, artistic techniques, and the development of appropriate conservation strategies. researchgate.net

Identification of this compound in Historical Artifacts

The identification of specific pigments in artworks is a key objective in cultural heritage science, as it can help date and authenticate artifacts. researchgate.net this compound belongs to the family of early synthetic dyes developed after the mid-19th century. Identifying such organic pigments in historical objects presents a significant challenge due to their complex composition and potential for degradation over time.

A range of non-invasive and micro-analytical techniques are employed for pigment identification. Methods like Raman spectroscopy and mass spectrometry are powerful tools for determining the molecular composition of materials without damaging the artwork. researchgate.net These techniques could be used to identify the characteristic xanthene structure of the this compound chromophore and potentially the inorganic phosphotungstomolybdate counter-ion. However, despite the availability of these advanced methods, published reports specifically identifying this compound in historical artifacts are scarce. This may be due to the pigment's relatively poor lightfastness, which might have limited its use in fine art applications intended for longevity.

Analysis of Pigment Degradation in Artistic and Industrial Contexts

The stability of a pigment is a critical factor in both its artistic and industrial applications. This compound, like many early synthetic organic pigments, is susceptible to degradation from various environmental factors.

In artistic contexts, the primary concern is lightfastness—the pigment's resistance to fading or changing color upon exposure to light. naturalpigments.com this compound, which is the phosphotungstomolybdic acid salt of Rhodamine B, is known to have poor durability. kimcrick.comartiscreation.com It is often assigned a lightfastness rating of III on the ASTM scale, indicating it is not considered permanent for artistic use. artiscreation.com Exposure to sunlight can cause Rhodamine-based pigments to darken or fade within a month. kimcrick.com The degradation pathways for related rhodamine dyes under light exposure involve chemical reactions such as N-deethylation and hydroxylation. researchgate.net Furthermore, atmospheric pollutants and humidity found in museum environments can also accelerate pigment degradation, as seen with other violet pigments that exhibit color changes and surface crystallization under such conditions. researchgate.net

In industrial contexts, such as the coloration of textiles, inks, and plastics, the pigment may be exposed to various chemical and physical stresses. wikipedia.orgsypigment.com The degradation of the pigment's chromophore is a key issue, particularly in the context of treating industrial wastewater containing residual dye. researchgate.netmdpi.com Studies on the degradation of closely related triphenylmethane (B1682552) dyes, such as Crystal Violet, provide insight into the potential mechanisms. Advanced oxidation processes, like the Fenton reaction, are used to break down these dyes. researchgate.net The primary degradation pathways involve the N-de-methylation of the amine groups and the subsequent cleavage of the conjugated chromophore structure, which is responsible for the pigment's color. researchgate.net

Degradation of this compound and Related Dyes
ContextStress FactorObserved Effect / Degradation Pathway
ArtisticLight (UV/Visible)Fading, darkening, poor lightfastness (ASTM III). kimcrick.comartiscreation.com Pathways include N-deethylation and hydroxylation. researchgate.net
ArtisticAtmospheric Pollutants (e.g., SO₂) & HumidityPotential for color change and surface crystallization. researchgate.net
Industrial (Wastewater)Advanced Oxidation Processes (e.g., Fenton)Decolorization via N-de-methylation and cleavage of the conjugated chromophore. researchgate.net

Theoretical and Computational Chemistry Approaches to C.i. Pigment Violet 1

Quantum Chemical Calculations of Electronic Structure and Optical Properties

Quantum chemical calculations are fundamental to understanding the relationship between the molecular structure of a pigment and its color. For the chromophore of C.I. Pigment Violet 1, the Rhodamine B cation, these methods can predict its spectral-luminescent properties with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to determine the electronic structure of molecules, providing insights into the geometry and orbital energies of the pigment in its ground state. To predict the color, Time-Dependent Density Functional Theory (TD-DFT) is employed. TD-DFT calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

The color of a pigment is determined by which wavelengths of visible light it absorbs. For the Rhodamine B cation, the primary chromophore in this compound, TD-DFT calculations can predict the maximum absorption wavelength (λmax) in the visible spectrum. This absorption is primarily due to the π–π* electronic transition within the conjugated xanthene system. The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional and the basis set used in the calculation. Studies on related triarylmethane dyes have shown that functionals like M06-2X can overestimate transition energies, while methods like ADC(2) may provide results closer to experimental values, though with less consistent correlation for spectral shifts. aip.org

Theoretical calculations for Rhodamine B and its derivatives demonstrate that TD-DFT can effectively model their absorption and emission spectra. nih.gov For instance, quantum chemical investigations on the zwitterionic form of Rhodamine B, which is closely related to the cation, predict an absorption maximum around 18000 cm-1 (approximately 555 nm), which is central to its color. researchgate.net These calculations confirm that the electronic transitions are localized on the pyronin fragment of the xanthene structure. researchgate.net

Table 1: Comparison of Theoretical and Experimental Absorption Maxima for Rhodamine B Forms

Form Calculated Absorption Maximum (ν) researchgate.net Experimental Absorption Maximum (ν) researchgate.net
Cation (RB+) 17900 cm⁻¹ (in water) Not specified in source
Zwitterion (ZRB) 18000 cm⁻¹ (in water) 17100 cm⁻¹ (in water)

Note: The data presented is for different forms of the Rhodamine B molecule, which is the core chromophore of this compound.

While TD-DFT can predict the position of the main absorption peak, it does not typically account for the shape of the absorption band. The observed broadness and fine structure of spectral bands are due to vibronic coupling—the interaction between electronic transitions and molecular vibrations.

Simulating these vibronic structures provides a more realistic absorption spectrum. Methodologies combining DFT and TD-DFT can be used to calculate the vibrational frequencies in both the ground and excited states. These calculations allow for the determination of Huang-Rhys factors, which describe the strength of the coupling between electronic transitions and specific vibrational modes. This information is then used to construct a theoretical spectrum that includes the vibrational fine structure. Although specific studies on this compound are not available, research on similar quinacridone (B94251) pigments (like Pigment Violet 19) has demonstrated that this approach can successfully reproduce the experimental UV/vis absorption band shape in solution. researchgate.net The choice of exchange-correlation functional, such as M05-2X or CAM-B3LYP, is critical for accurately reproducing the vibronic structure. researchgate.net

Molecular Dynamics Simulations of Pigment-Environment Interactions

While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to understand how a pigment molecule behaves in a condensed phase, such as in a polymer matrix or a solvent. MD simulations model the interactions between the pigment and its surrounding environment over time, providing insights into processes like aggregation, dispersion, and solvation.

For the Rhodamine B cation, the chromophore of this compound, MD simulations have been used to study its interactions with model cell membranes. nih.gov These simulations provide a detailed picture of how the molecule partitions between an aqueous environment and a lipid bilayer, including its preferred location and orientation within the membrane. nih.gov Such studies are crucial for applications where the pigment is incorporated into complex media, as the local environment can significantly influence its photophysical properties, stability, and performance. Understanding these pigment-environment interactions at an atomic level is key to optimizing formulations for inks, coatings, and plastics.

Computational Design of this compound Derivatives with Tailored Performance

Computational chemistry is not only a tool for analysis but also for design. By understanding the structure-property relationships of the Rhodamine B core, researchers can computationally design novel derivatives with improved properties, such as enhanced lightfastness, different shades, or greater stability.

Using DFT and TD-DFT, scientists can screen potential new molecules in silico before undertaking costly and time-consuming synthesis. For example, studies have focused on designing new xanthene-based dyes by modifying the core structure, such as replacing the oxygen-bridge atom with other groups like –C(CH3)2 or –Si(CH3)2. nih.govresearchgate.net These computational experiments investigate how such changes affect the frontier molecular orbitals (HOMO and LUMO), which in turn alters the absorption and emission wavelengths. nih.govresearchgate.net This approach has been successfully used to design novel rhodamine analogs with emissions shifted into the near-infrared (NIR) region, demonstrating the power of computational methods to guide the development of next-generation colorants based on the same fundamental structure as this compound. nih.govresearchgate.net

Future Research Directions and Innovations for C.i. Pigment Violet 1

Sustainable Synthesis and Green Chemistry Principles in Pigment Production

The traditional synthesis of C.I. Pigment Violet 1 involves the condensation of 3-(diethylamino)phenol and phthalic anhydride (B1165640), followed by a laking process with phosphomolybdic or phosphotungstomolybdic acid. dyestuffintermediates.com Future research is increasingly focused on aligning this process with the principles of green chemistry to minimize environmental impact.

Key research areas include:

Alternative Catalysts and Reaction Media: Investigations into replacing harsh acid catalysts with more environmentally benign alternatives are crucial. One-pot synthesis procedures using phosphoric acid as a solvent have been explored for other xanthene dyes, which could reduce waste and simplify the process. nih.gov The use of recyclable solvents or even solvent-free conditions, potentially assisted by microwave or ultrasound technologies, presents a significant avenue for greening the synthesis of the Rhodamine B base of the pigment. wpmucdn.com

Bio-based Precursors: A long-term goal for sustainable pigment production is the use of renewable, bio-based raw materials instead of petroleum-derived precursors like phthalic anhydride. Research into deriving aromatic compounds from biomass could eventually provide a sustainable pathway for the synthesis of xanthene dyes.

Energy Efficiency: The traditional synthesis often requires high temperatures. wpmucdn.com Research into catalytic systems that can operate at lower temperatures would significantly reduce the energy consumption and carbon footprint of the manufacturing process.

Atom Economy: Multicomponent reactions (MCRs) are being explored for the synthesis of xanthene derivatives, which can improve atom economy by combining multiple reactants in a single step, thereby reducing waste. beilstein-journals.org

Green Chemistry ApproachPotential Application in this compound SynthesisAnticipated Benefits
Alternative Catalysts Use of solid acid catalysts or enzymatic processes.Reduced corrosion, easier separation, and recyclability.
Greener Solvents Water-based synthesis or use of ionic liquids.Reduced VOC emissions and solvent waste.
Energy Input Microwave or ultrasound-assisted synthesis.Faster reaction times and lower energy consumption.
Renewable Feedstocks Bio-derived phenols and anhydrides.Reduced reliance on fossil fuels and improved sustainability.

Engineering of Advanced Pigmentary Properties for Specific End-Uses

The performance of this compound in various applications is dictated by its physical and chemical properties. Future research is aimed at engineering these properties at a molecular and particulate level to meet the demands of high-technology end-uses.

Nano-pigments: The synthesis of nano-sized this compound particles is a promising area of research. Nano-pigments can offer enhanced color strength, transparency, and dispersibility, which are highly desirable in applications such as high-quality printing inks and coatings. ulprospector.com Techniques like encapsulation using chitosan-tripolyphosphate nanoparticles are being explored for other pigments to control particle size and improve stability. researchgate.net

Surface Modification: To improve properties like lightfastness, heat stability, and dispersibility in various media, surface modification of the pigment particles is a key strategy. While specific research on this compound is limited, studies on other organic pigments have shown that coating with inorganic materials or treatment with surfactants can enhance their performance. xcwydyes.com For Rhodamine B, the core of this compound, strategies to improve lightfastness include introducing electron-withdrawing groups or forming metal complexes to shield the chromophore. xcwydyes.com

Enhanced Durability: Encapsulation of pigment particles within a protective polymer shell is another avenue to improve their durability and resistance to environmental factors. This can lead to longer-lasting colors in demanding applications like automotive coatings and outdoor signage.

Property to be EngineeredResearch and Innovation StrategyTarget Application
Color Strength & Transparency Synthesis of nano-sized pigment particles.High-performance inks, coatings, and color filters.
Lightfastness & Heat Stability Surface modification with UV absorbers or inorganic coatings.Automotive paints, plastics, and outdoor textiles.
Dispersibility Surface treatment with specialized dispersants.Water-based and solvent-based ink and paint formulations.
Chemical Resistance Microencapsulation in polymer shells.Industrial coatings and specialty printing.

Comprehensive Environmental Impact Mitigation Strategies

The environmental fate and impact of triarylmethane dyes, the class to which this compound belongs, are of growing concern. Future research will focus on developing a comprehensive understanding of its environmental footprint and creating effective mitigation strategies.

Biodegradation and Bioremediation: While many synthetic dyes are recalcitrant, research has shown that some microorganisms can decolorize and degrade dyes like Rhodamine B. mdpi.comniscpr.res.in Future studies will likely focus on identifying and engineering specific bacterial or fungal strains for the bioremediation of wastewater from pigment manufacturing and processing facilities. mdpi.comniscpr.res.in

Advanced Oxidation Processes (AOPs): Photocatalytic degradation is a promising technology for breaking down organic pollutants. Studies on Rhodamine B and other violet dyes have demonstrated the effectiveness of photocatalysts like titanium dioxide (TiO2) and zinc oxide (ZnO) in degrading the dye molecules under UV or visible light. gnest.orgmdpi.comresearchgate.net Research into optimizing these processes for industrial wastewater treatment is a key area of focus.

Life Cycle Assessment (LCA): A comprehensive life cycle assessment of this compound is needed to quantify its environmental impact from cradle to grave. This would involve analyzing the energy and resource consumption, emissions, and waste generated at each stage of its life cycle, from raw material extraction to final disposal or recycling. Such studies, which have been conducted for other pigments like Cr2O3, are essential for identifying hotspots and guiding sustainable product development. mdpi.com

Toxicity Assessment: While some older studies on the mutagenicity of this compound exist, more comprehensive and up-to-date ecotoxicological data is required to fully assess its potential risks to aquatic and terrestrial ecosystems. mdpi.com

Interdisciplinary Research Integrating this compound into Next-Generation Materials

The unique photophysical properties of the xanthene core of this compound, particularly its fluorescence, open up possibilities for its use in a range of advanced, functional materials beyond traditional coloration.

Sensors and Probes: The Rhodamine B molecule is well-known for its use in fluorescent probes for detecting metal ions and for bioimaging. mdpi.compjoes.combath.ac.uk Research into incorporating this compound, or derivatives, into solid-state sensors for environmental monitoring or medical diagnostics is a promising interdisciplinary field. For instance, Rhodamine B-based probes have been developed for the detection of Fe³⁺ ions. mdpi.com

Smart Textiles and Functional Fabrics: Functional dyes that respond to stimuli like light, temperature, or pH are being developed for smart textiles. researchgate.net The fluorescent properties of this compound could potentially be harnessed in fabrics for applications in safety wear, fashion, or even as integrated sensors.

Organic Electronics: Organic dyes and pigments are being investigated for their semiconductor properties for use in devices like organic light-emitting diodes (OLEDs) and organic solar cells. While the primary application of this compound is as a colorant, research into the electronic properties of its crystalline form could reveal potential for use in niche electronic applications.

Q & A

Q. What are the primary physicochemical properties of C.I. Pigment Violet 1, and how do they influence experimental design in pigment stability studies?

this compound (CAS 1326-03-0) has a molecular formula of C₁₁₂H₁₂₅MoN₈O₂₃PW with a molar mass of 2261.98 g/mol. Key properties include:

  • Solubility : 100 μg/L in water at 25°C, high solubility in acetic acid, and moderate solubility in acetone .
  • Thermal stability : Boiling point of 738°C at 101,325 Pa and a density of 1.31 g/cm³ at 20°C .
  • Optical properties : Exhibits bright reddish-purple hues with strong fluorescence in concentrated sulfuric acid (yellow-green fluorescence shifting to rose-red upon dilution) .

Methodological Insight :
For stability studies, prioritize thermogravimetric analysis (TGA) to assess thermal decomposition thresholds and UV-Vis spectroscopy to monitor photodegradation under controlled light exposure. Solubility parameters necessitate using non-polar solvents (e.g., cellulose-based matrices) for dispersion experiments to avoid aggregation .

Q. How can researchers address discrepancies in reported solubility data for this compound across different solvents?

Discrepancies in solubility data (e.g., 100 μg/L in water vs. high solubility in acetic acid) arise from solvent polarity and pigment-surface interactions.

Q. Methodological Insight :

  • Use absorption isotherms to quantify solvent-pigment interactions under standardized conditions (e.g., 25°C, controlled pH).
  • Employ 13C-NMR spectroscopy to analyze molecular interactions between the pigment and solvent matrices, as demonstrated in analogous studies on C.I. Pigment Violet 23 .
  • Validate findings with dynamic light scattering (DLS) to assess colloidal stability in polar vs. non-polar solvents .

Advanced Research Questions

Q. What experimental approaches are suitable for investigating the environmental persistence of this compound in aqueous systems?

The pigment’s low water solubility (100 μg/L) and high LogP (7.33) suggest potential bioaccumulation risks .

Q. Methodological Insight :

  • Microcosm studies : Simulate natural water systems with varying pH (3.0–4.5, per pigment specifications) to monitor sedimentation and photolytic degradation over time .
  • High-resolution mass spectrometry (HRMS) : Identify degradation byproducts (e.g., molybdate or tungstate complexes) and quantify their persistence .
  • EPA RDDR software : Model respiratory deposition rates in aquatic organisms, adjusting for particle size and bioaccessibility, as applied in carbon black toxicity studies .

Q. How can researchers resolve contradictions in toxicity data for this compound, particularly regarding pulmonary effects?

Conflicting data may stem from differences in particle size, exposure duration, or model organisms.

Q. Methodological Insight :

  • Comparative inhalation studies : Use female F-344 rats (as in carbon black studies) to establish dose-response relationships, with endpoints like BAL cell counts, alveolar hyperplasia, and lung fibrosis .
  • Species-specific adjustments : Apply the RDDR software to extrapolate deposition rates across species, ensuring alignment with EPA’s problem formulation framework for low-hazard pigments .
  • Negative controls : Include Sterling V low-surface-area carbon black (as in EPA studies) to distinguish pigment-specific effects from general particulate toxicity .

Q. What strategies optimize the dispersion of this compound in polymer matrices while maintaining color fidelity?

Dispersant selection and mechanical processing critically influence pigment performance.

Q. Methodological Insight :

  • Dispersant screening : Test higher molecular weight dispersants (e.g., CP-type) at ratios determined via rheological property analysis .
  • High-pressure homogenization : Use equipment like the Donghua homogenizer to achieve ultrafine particle sizes (<100 nm) and minimize agglomeration .
  • Spectroscopic validation : Monitor color consistency using reflectance spectroscopy under ISO 7724 standards to ensure minimal ΔE (color difference) during processing .

Q. How should researchers design studies to evaluate the photochemical degradation pathways of this compound?

Photostability is influenced by molecular structure (triarylmethane derivatives) and environmental factors.

Q. Methodological Insight :

  • Accelerated weathering tests : Expose pigment films to xenon-arc lamps (ASTM G155) and analyze degradation products via LC-MS/MS .
  • Electron paramagnetic resonance (EPR) : Detect free radicals generated during UV exposure to map degradation mechanisms .
  • Comparative studies : Benchmark against C.I. Pigment Violet 2, which shares structural similarities but differs in solvent resistance .

Q. What are the challenges in reconciling regulatory data gaps for this compound under frameworks like TSCA?

EPA’s 2021 risk evaluation noted insufficient data for full hazard characterization, relying on "best available science" criteria .

Q. Methodological Insight :

  • Systematic literature reviews : Use EPA’s classification labels (e.g., "peer-reviewed," "chemical-specific") to identify high-priority data gaps .
  • In silico modeling : Apply QSAR models to predict toxicity endpoints, validated against analogous pigments (e.g., PV29) .
  • Stakeholder collaboration : Leverage FDA and OSHA databases for cross-referencing occupational exposure limits and GRAS status .

Q. How can researchers validate the molecular interaction mechanisms between this compound and dispersants?

Surface interactions dictate dispersion efficiency and stability.

Q. Methodological Insight :

  • Isothermal titration calorimetry (ITC) : Quantify binding affinities between pigment and dispersant molecules .
  • X-ray photoelectron spectroscopy (XPS) : Analyze surface elemental composition to confirm dispersant adsorption .
  • Computational modeling : Simulate molecular docking scenarios using DFT calculations to optimize dispersant-pigment ratios .

Q. Tables for Reference

Property Value Method Source
LogP (25°C)7.33OECD 117 (shake-flask)
Water solubility (25°C)100 μg/LOECD 105 (column elution)
LOEAC (pulmonary, rats)7.6 mg/m³Subchronic inhalation study
Optimal dispersant ratioCP dispersant : Pigment = 21:15Rheological analysis

Q. Notes

  • Avoid abbreviated nomenclature (e.g., "P.V. 1" is unacceptable; use full chemical name).
  • For replication, adhere to EPA’s problem formulation framework and ISO standards for colorimetry .
  • Contradictions in toxicity data require explicit reconciliation via species-specific adjustments (e.g., RDDR software) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.